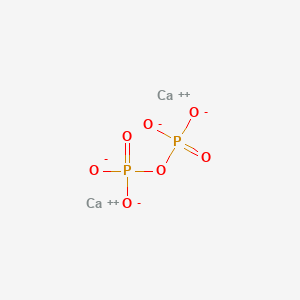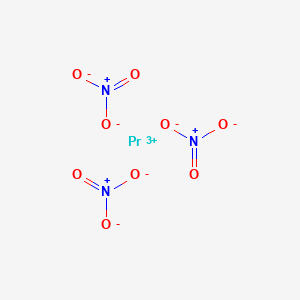
Calcium pyrophosphate
描述
Calcium pyrophosphate, with the chemical formula Ca₂P₂O₇, is an insoluble calcium salt containing the pyrophosphate anion. It exists in several forms, including an anhydrous form, a dihydrate (Ca₂P₂O₇·2H₂O), and a tetrahydrate (Ca₂P₂O₇·4H₂O).
Synthetic Routes and Reaction Conditions:
Tetrahydrate Form: This can be prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) under carefully controlled pH and temperature conditions: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]
Dihydrate Form: This can be formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + 2 \text{HCl} ]
Anhydrous Form: This can be prepared by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the thermal conversion of brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) at a molar ratio of P/Ca = 1.1 .
Types of Reactions:
Thermal Decomposition: this compound undergoes thermal decomposition to form various polymorphs.
Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form orthophosphates.
Common Reagents and Conditions:
Oxidation and Reduction: this compound is generally stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution Reactions: It can react with other metal ions to form different pyrophosphate salts.
Major Products:
Thermal Decomposition Products: β-Ca₂P₂O₇ and α-Ca₂P₂O₇.
Hydrolysis Products: Orthophosphates such as H₄P₂O₇ and Ca(H₂PO₄)₂.
Chemistry:
- Used as a precursor for the synthesis of other calcium phosphate compounds.
- Acts as a mild abrasive in toothpaste due to its insolubility and nonreactivity toward fluoride .
Biology and Medicine:
- Studied for its role in this compound deposition disease (CPPD), which causes joint pain and inflammation .
- Investigated for its potential use in bone repair and regeneration due to its biocompatibility and bioresorbability .
Industry:
- Utilized in the production of bioceramics for bone implants.
- Employed as a catalyst in various chemical reactions .
作用机制
Target of Action
Calcium pyrophosphate (CPP) primarily targets the joints in the human body . The compound forms crystals that accumulate in the cartilage of joints, leading to a condition known as this compound deposition (CPPD) disease . This disease is associated with both acute and chronic arthritis . The affected joints can include the knees, wrists, shoulders, ankles, elbows, or hands .
Mode of Action
The mode of action of CPP involves the formation of crystals in the joint and surrounding tissues . These crystals are formed when pyrophosphate, a by-product of many of the body’s synthetic reactions, binds with calcium . The resulting crystal buildup can lead to significant symptoms . The ankyrin (ANK) protein plays a central role in producing excess extracellular pyrophosphate, which promotes CPPD crystal formation .
Biochemical Pathways
The biochemical pathways affected by CPP involve the formation and growth of calcium phosphate precipitates . Pyrophosphates are known to inhibit the formation and growth of these precipitates . In the context of CPPD, pyrophosphate acts as a nucleation and crystal growth inhibitor . The balance between phosphate and pyrophosphate, strictly controlled by several genes, plays a key role in vascular calcification .
Pharmacokinetics
The pharmacokinetics of CPP primarily involve its deposition in the joints . The compound forms crystals in the cartilage of joints, leading to attacks of joint swelling and pain . There is currently no definitive treatment for CPP arthritis, but intra-articular or systemic anti-inflammatory drugs can be effective for both acute and chronic forms .
Result of Action
The result of CPP’s action is the onset of acute inflammatory arthritis or a chronic arthritis similar to osteoarthritis or rheumatoid arthritis . Symptoms can include swelling of the affected joint, intense joint pain, joint warmth, stiffness, and fever . Over time, the crystal deposits associated with pseudogout can cause ongoing inflammation and joint damage .
Action Environment
The action of CPP can be influenced by various environmental factors. For instance, the age of the individual plays a significant role, with CPPD typically occurring in older people . It can also occur in younger people with associated metabolic conditions, such as hyperparathyroidism and haemochromatosis . Other possible factors influencing its development include excess stores of iron, low blood magnesium levels, an overactive parathyroid, a severely underactive thyroid, or excess calcium in the blood .
生化分析
Biochemical Properties
Calcium pyrophosphate is involved in several biochemical reactions, particularly those related to mineralization and crystal formation. It interacts with enzymes such as alkaline phosphatase, which hydrolyzes pyrophosphate to inorganic phosphate, facilitating the deposition of calcium phosphate crystals . Additionally, this compound interacts with proteins like collagen and other extracellular matrix components, influencing the formation and stabilization of crystal structures .
Cellular Effects
This compound affects various types of cells, particularly chondrocytes and synoviocytes. In chondrocytes, this compound crystals can induce the expression of pro-inflammatory cytokines and matrix metalloproteinases, leading to cartilage degradation . In synoviocytes, this compound crystals can trigger the release of inflammatory mediators, contributing to joint inflammation and pain . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, and can alter gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to extracellular matrix proteins, promoting crystal nucleation and growth . It can also inhibit or activate enzymes involved in pyrophosphate metabolism, such as alkaline phosphatase . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound crystals can influence their long-term effects on cellular function . In vitro studies have shown that this compound crystals can persist in the extracellular matrix, continuously stimulating inflammatory responses and contributing to chronic joint inflammation . In vivo studies have demonstrated that this compound crystals can accumulate in tissues over time, leading to progressive tissue damage and dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound may induce mild inflammatory responses, while higher doses can lead to severe inflammation and tissue damage . Threshold effects have been observed, where a certain concentration of this compound is required to trigger significant cellular responses . At high doses, this compound can cause toxic effects, including cell death and tissue necrosis .
Metabolic Pathways
This compound is involved in metabolic pathways related to pyrophosphate metabolism. It interacts with enzymes such as alkaline phosphatase and nucleotide pyrophosphatase/phosphodiesterase, which regulate the levels of pyrophosphate and inorganic phosphate . This compound can also affect metabolic flux by influencing the availability of phosphate ions, which are essential for various biochemical reactions . Additionally, this compound can alter metabolite levels, impacting cellular energy production and overall metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and transported to specific cellular compartments . This compound can also interact with transporters and binding proteins, facilitating its movement across cell membranes and within the extracellular matrix . The localization and accumulation of this compound can influence its activity and function, contributing to its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the extracellular matrix, lysosomes, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . The localization of this compound can also influence its interactions with other biomolecules, affecting its overall activity and function .
相似化合物的比较
Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.
Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.
Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.
Comparison:
Calcium Phosphate vs. Calcium Pyrophosphate: Calcium phosphate is more commonly used in bone regeneration due to its osteoconductive properties, while this compound is primarily studied for its role in CPPD.
Magnesium Pyrophosphate vs. This compound: Magnesium pyrophosphate has similar structural properties but different biological effects due to the presence of magnesium.
Sodium Pyrophosphate vs. This compound: Sodium pyrophosphate is more soluble in water and used in different industrial applications compared to the insoluble this compound.
This compound’s unique properties and applications make it a compound of significant interest in various scientific and industrial fields.
属性
IUPAC Name |
dicalcium;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNWLZAGQLJVLR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca2P2O7, Ca2O7P2 | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10086-45-0 (Parent), 2466-09-3 (Parent) | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50872512 | |
| Record name | Calcium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |
| Record name | Diphosphoric acid, calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium pyrophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4175 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water | |
| Record name | DICALCIUM DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.09 | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Polymorphous crystals or powder, White powder | |
CAS No. |
7790-76-3, 10086-45-0 | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, calcium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicalcium pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69NU20D19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1353 °C | |
| Record name | CALCIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















